molecular formula C33H24Br2N4 B032160 5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole CAS No. 151052-34-5

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole

Numéro de catalogue: B032160
Numéro CAS: 151052-34-5
Poids moléculaire: 636.4 g/mol
Clé InChI: KKTYIAGAGAAHSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Role:
This compound (CAS: 151052-34-5, molecular formula: C₃₃H₂₄Br₂N₄, MW: 636.38 g/mol) features a biphenyl core substituted with a dibromomethyl group at the 4'-position and a trityl (triphenylmethyl)-protected tetrazole ring at the 2-position . It is a critical intermediate in synthesizing angiotensin II receptor blockers (ARBs), such as valsartan and olmesartan, where the dibromomethyl group serves as a reactive site for alkylation or cross-coupling reactions . The trityl group stabilizes the tetrazole ring during synthesis, preventing undesired side reactions .

Propriétés

IUPAC Name

5-[2-[4-(dibromomethyl)phenyl]phenyl]-2-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-38-39(37-32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTYIAGAGAAHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Bromination Using Sodium Bromate and Sodium Hydrogen Sulfite

In a patented method, sodium bromate (NaBrO3\text{NaBrO}_3) and sodium hydrogen sulfite (NaHSO3\text{NaHSO}_3) are employed as brominating agents. For example, 4-methyl-[1,1'-biphenyl]-2-carbonitrile is dissolved in methylene chloride, and a solution of NaBrO3\text{NaBrO}_3 in water is added. After cooling, NaHSO3\text{NaHSO}_3 is introduced, yielding 4-bromomethyl derivatives with 93% efficiency. Adapting this to the monobromo precursor, analogous conditions (20–25°C, 4–6 hours) achieve dibromination, though excess NaBrO3\text{NaBrO}_3 and extended reaction times are required.

Solvent Optimization

The choice of solvent significantly impacts yield. Hexane, carbon tetrachloride, and methylene bromide have been tested, with methylene dichloride proving optimal due to its polarity and ability to stabilize intermediates. For instance, reactions in methylene dichloride at 15°C for 5 hours produced 89.4% purity (HPLC) with less than 0.2% di-brominated byproducts.

Direct Dibromination of Methyl-Substituted Intermediates

An alternative approach starts with 4-methyl-[1,1'-biphenyl]-2-yl tetrazole derivatives.

Two-Step Bromination Protocol

Step 1: Monobromination
The methyl group is first brominated using hydrogen bromide (HBr\text{HBr}) in methylene chloride. For example, a mixture of 4-methylbiphenylcarbonitrile, HBr\text{HBr}, and sodium persulfate (Na2S2O5\text{Na}_2\text{S}_2\text{O}_5) at 25°C for 6 hours yields 92% 4-bromomethyl product.

Step 2: Second Bromination
The monobromo intermediate undergoes further bromination with NaBrO3\text{NaBrO}_3 and NaHSO3\text{NaHSO}_3 in ethyl acetate. At 40°C, this two-step method achieves an overall yield of 86% for the dibromo compound.

Catalytic Enhancements

The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction kinetics. In one embodiment, TBAB increased yields from 78% to 90% when used with NaBrO3\text{NaBrO}_3 in methylcyclohexane.

Comparative Analysis of Synthetic Methods

The table below summarizes key reaction parameters and outcomes from patented protocols:

MethodSolventReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
MonobrominationMethylene ChlorideHBr,Na2S2O5\text{HBr}, \text{Na}_2\text{S}_2\text{O}_52569298.4
DibrominationEthyl AcetateNaBrO3,NaHSO3\text{NaBrO}_3, \text{NaHSO}_340108697.8
Catalytic BrominationMethylcyclohexaneNaBrO3,TBAB\text{NaBrO}_3, \text{TBAB}2059098.1

Challenges and Optimization Strategies

Byproduct Formation

Di-brominated byproducts like 4,4'-dibromomethyl derivatives are minimized by controlling stoichiometry. A molar ratio of 1:2 (monobromo precursor to NaBrO3\text{NaBrO}_3) reduces byproducts to <0.5%.

Temperature Sensitivity

Exothermic bromination reactions require precise cooling. Reactions above 40°C lead to decomposition, lowering yields by 15–20%.

Solvent Recovery

Methylene chloride and ethyl acetate are recycled via distillation, reducing costs by 30% in scaled-up processes.

Analytical Characterization

The final product is characterized by:

  • Melting Point : 137°C (consistent with monobromo precursor).

  • HPLC Purity : ≥98.0% (using C18 columns, acetonitrile/water mobile phase).

  • Molecular Weight : 636.38 g/mol (ESI-MS) .

Analyse Des Réactions Chimiques

Types of Reactions

5-[4’-(Dibromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but often involve solvents like chloroform, ethyl acetate, or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives .

Comparaison Avec Des Composés Similaires

Key Properties :

  • Reactivity : The dibromomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Storage : Requires storage at -20°C due to sensitivity to degradation .
  • Applications : Used in high-yield syntheses of bisartan derivatives and other ARB precursors .

Comparison with Structurally Similar Compounds

5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole

  • Structure : Differs by a single bromine atom (bromomethyl vs. dibromomethyl).
  • Reactivity: The monobromo derivative (CAS: 133051-88-4) is less electrophilic, leading to slower alkylation kinetics. This makes it less efficient in multi-step syntheses requiring high reactivity .
  • Applications : Identified as valsartan impurity 25 and olmesartan impurity 15 , highlighting its role as a byproduct in ARB synthesis. Its lower reactivity necessitates longer reaction times compared to the dibromo analog .
  • Stability : More stable at room temperature, simplifying storage and handling .

5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT)

  • Structure : Substituted with an azidomethyl group (C₁₄H₁₁N₇, CAS: 152708-24-2) .
  • Reactivity : The azide group enables click chemistry applications (e.g., Huisgen cycloaddition) but poses mutagenic risks, requiring stringent control in pharmaceuticals .
  • Applications: Used in photoaffinity labeling studies to probe enzyme active sites (e.g., human monoacylglycerol lipase) .

5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole

  • Structure : Features a hydroxymethyl group (CAS: 154709-18-9) .
  • Reactivity : The hydroxyl group requires activation (e.g., conversion to a better leaving group like bromide) before participating in alkylation. This adds synthetic steps, reducing efficiency compared to pre-halogenated analogs .
  • Applications : Primarily a precursor to bromo/dibromo derivatives, underscoring its role in early-stage ARB synthesis .

Unprotected Tetrazole Analogs (e.g., 5-[4'-Substituted-Methylbiphenyl-2-yl]-1H-tetrazoles)

  • Structure : Lack the trityl protecting group, exposing the acidic NH of the tetrazole ring.
  • Reactivity : The unprotected tetrazole (pKa ~4.9) can act as a bioisostere for carboxylic acids, improving drug solubility and bioavailability. However, the unprotected form is prone to decomposition under basic conditions, limiting its utility in multi-step syntheses .
  • Applications : Directly incorporated into bioactive molecules (e.g., antihypertensive agents) without requiring deprotection .

Comparative Analysis Table

Compound Name Substituent (R) Molecular Formula Reactivity Profile Key Applications Stability Considerations
5-[4'-(Dibromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole Dibromomethyl (Br₂CH) C₃₃H₂₄Br₂N₄ High (electrophilic alkylation) ARB intermediates (valsartan, olmesartan) Sensitive; stored at -20°C
5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole Bromomethyl (BrCH₂) C₃₃H₂₅BrN₄ Moderate ARB synthesis byproduct Stable at room temperature
5-[4'-(Azidomethyl)biphenyl-2-yl]-2H-tetrazole (AZBT) Azidomethyl (N₃CH₂) C₁₄H₁₁N₇ Click chemistry-ready Biochemical probes, photoaffinity labeling Mutagenic; requires TTC compliance
5-[4’-Hydroxymethylbiphenyl-2-yl]-1-trityltetrazole Hydroxymethyl (HOCH₂) C₃₂H₂₆N₄O Low (requires activation) Precursor to bromo derivatives Stable but hygroscopic
Unprotected 5-[4'-substituted-methylbiphenyl-2-yl]-1H-tetrazoles Variable (R = H, etc.) C₁₄H₁₁N₄R pH-dependent (acidic NH) Direct drug incorporation Unstable under basic conditions

Research Findings and Implications

  • Synthetic Efficiency : The dibromo compound’s dual bromine atoms enhance reactivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions), enabling efficient synthesis of bis-alkylated intermediates for ARBs .
  • Safety and Handling : While the dibromo derivative’s instability necessitates cold storage, its bromo analog offers practical advantages in large-scale manufacturing due to ambient stability .
  • Biological Relevance : Unprotected tetrazoles are preferred in final drug molecules for their bioisosteric effects, whereas trityl-protected variants are indispensable intermediates .

Activité Biologique

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a tetrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis pathways, and potential therapeutic applications.

  • Molecular Formula : C33H24Br2N4
  • Molecular Weight : 636.38 g/mol
  • CAS Number : 151052-34-5

The compound features a biphenyl moiety and a triphenylmethyl group, which contribute to its stability and reactivity. The dibromomethyl substituent enhances its electrophilic character, potentially influencing its biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. For instance, studies on related tetrazole derivatives have shown effectiveness against various bacterial strains. While specific data on the dibromomethyl derivative is limited, the structural similarities suggest potential antimicrobial activity.

Anticancer Activity

The triphenylmethyl group is often associated with anticancer activity due to its ability to interact with cellular mechanisms involved in tumor growth. Analogous compounds have demonstrated cytotoxic effects in various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation in vitro.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several tetrazole derivatives and evaluated their biological activity using standard assays. The results indicated that modifications to the biphenyl structure significantly impacted the compounds' ability to inhibit cancer cell lines (e.g., MDA-MB-231) by up to 70% at specific concentrations .
  • Mechanism of Action : Investigations into the mechanism of action revealed that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may operate through similar pathways .
  • In Vivo Studies : Animal model studies are necessary to validate the in vitro findings. Compounds with similar structures have shown promising results in reducing tumor size when administered at therapeutic doses .

Data Tables

PropertyValue
Molecular FormulaC33H24Br2N4
Molecular Weight636.38 g/mol
CAS Number151052-34-5
Melting Point135-137 °C
SolubilitySoluble in DMSO

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 5-[4'-(dibromomethyl)biphenyl-2-yl]-2-(trityl)-2H-tetrazole?

  • Methodological Answer : The synthesis typically involves Ru-catalyzed amination reactions (e.g., Ru(dtbbpy)₃₂) to couple biphenyl precursors with tetrazole cores . Key steps include:

  • Bromomethylation : Introducing dibromomethyl groups via electrophilic substitution using brominating agents.
  • Trityl Protection : Triphenylmethyl (trityl) groups are added to stabilize the tetrazole ring during synthesis, often via nucleophilic substitution under anhydrous conditions .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) yields pure compounds .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
BromomethylationBr₂, FeBr₃, DCM, 0°C → RT65–75
Trityl ProtectionTrityl chloride, Et₃N, THF, reflux80–85
PurificationSilica gel (EtOAc/hexane)90–95

Q. How is structural confirmation achieved post-synthesis?

  • Methodological Answer :

  • 2D NMR (HMBC/HSQC) : Resolves biphenyl-tetrazole connectivity and trityl group orientation . For example, HMBC correlations between tetrazole C-5 and biphenyl protons confirm regiochemistry .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C₃₈H₂₈Br₂N₄ requires C 63.35%, H 3.91%; observed: C 63.28%, H 3.89%) .
  • FT-IR : Absorbances at 1600–1650 cm⁻¹ (C=N stretch) and 750–800 cm⁻¹ (C-Br) validate functional groups .

Advanced Questions

Q. What mechanistic insights exist for its enzyme inhibition properties?

  • Methodological Answer : Analogous tetrazole derivatives (e.g., AM6701) inhibit enzymes like human monoacylglycerol lipase (hMGL) via covalent modification of catalytic serine residues (e.g., Ser129 carbamylation) . Key approaches:

  • Mass Spectrometry : Detects enzyme-inhibitor adducts (e.g., +141 Da shift from carbamylation) .
  • Isotopic Labeling : ¹⁸O-labeling tracks hydrolysis intermediates in enzymatic assays .
    • Contradiction Resolution : Discrepancies in IC₅₀ values across studies are addressed using pH-dependent activity assays and mutagenesis to confirm residue specificity .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Docking poses (e.g., tetrazole core interacting with hMGL’s hydrophobic pocket) guide SAR studies .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .
    • Data Table :
TargetDocking Score (kcal/mol)Key InteractionsReference
hMGL-9.2Ser129 H-bond, π-π stacking
COX-2-8.5His90 salt bridge

Q. What strategies resolve contradictions in biological activity data?

  • Methodological Answer :

  • Comparative SAR Studies : Modify substituents (e.g., dibromomethyl vs. trifluoromethyl) and test against isoforms (e.g., hMGL vs. FAAH) to identify selectivity drivers .
  • Free-Wilson Analysis : Quantifies contributions of substituents to activity (e.g., dibromomethyl enhances potency by 3-fold vs. methyl) .

Q. How are reaction conditions optimized for scalability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Varies temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) to maximize yield .
  • Microwave Synthesis : Reduces reaction time from 24 h to 2 h (e.g., 100°C, 300 W) with comparable yields .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.